(2S)-2-amino-6,6-dimethylhept-4-ynoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(2S)-2-amino-6,6-dimethylhept-4-ynoic acid |
InChI |
InChI=1S/C9H15NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,5,10H2,1-3H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
OURDSQVJLLVWCA-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)C#CC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)C#CCC(C(=O)O)N |
Origin of Product |
United States |
Stereoselective Synthesis and Chemical Derivatization of 2s 2 Amino 6,6 Dimethylhept 4 Ynoic Acid
Chemical Synthesis Methodologies for Chiral Alkynyl Amino Acids
The construction of chiral α-amino acids containing an alkynyl side chain requires precise control over stereochemistry. Various synthetic strategies have been developed to achieve this, often employing metal-catalyzed reactions and chiral auxiliaries to ensure high enantioselectivity.
A significant challenge in the synthesis of chiral α-alkynyl amino acids is preventing racemization and unwanted isomerization. nih.gov One highly effective enantioselective method involves the N–H insertion reaction of vinyldiazoacetates with tert-butyl carbamate. nih.govrsc.org This reaction, cooperatively catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid, proceeds under mild and neutral conditions. nih.govrsc.org The chiral phosphoric acid is believed to act as a chiral proton shuttle, promoting the proton transfer in a ylide intermediate to control the enantioselectivity. rsc.org This approach offers high yields (61–99%) and excellent enantioselectivity (83–98% ee). nih.govrsc.org
Another strategy is the catalytic asymmetric alkynylation of α-imino esters. The direct addition of terminal alkynes to an α-imino ester in the presence of a chiral Copper(I) complex provides a direct route to optically active α-amino acid derivatives. pnas.org This method is versatile, allowing for the introduction of various alkynyl side chains with good yields and high enantiomeric excess. pnas.org
Non-enzymatic redox deracemization has also been developed for β,γ-alkynyl α-amino esters. researchgate.net This one-pot process involves a copper-catalyzed aerobic oxidation followed by an asymmetric transfer hydrogenation catalyzed by a chiral phosphoric acid, converting a racemate into a single enantiomer. researchgate.net
Palladium catalysis is a cornerstone in the synthesis of complex organic molecules, including alkynyl amino acids. acs.orgacs.org Palladium-catalyzed cross-coupling reactions are particularly useful for forming the crucial carbon-carbon bonds in these structures. sciengine.com For instance, a series of unnatural amino acids with conjugated aryl–alkyne side chains have been synthesized from tyrosine using a one-pot process that combines hydroxyl group activation with a copper-free Sonogashira cross-coupling reaction catalyzed by palladium. nih.gov The use of a palladium precatalyst like XPhos Pd G2 has been shown to be highly effective for this transformation. nih.gov
Furthermore, palladium-catalyzed allylic alkylation of chelated glycine (B1666218) enolates has been used to synthesize fluorescent amino acids, demonstrating the versatility of this approach for creating functionalized amino acid derivatives. researchgate.net These reactions can attach organometallic moieties to amino acids, often proceeding under conditions that tolerate various functional groups. acs.orgacs.org
Copper-catalyzed reactions provide powerful tools for the functionalization of amino acids. Organozinc reagents, known for their tolerance of a wide range of functional groups, are often used in these transformations. organicreactions.org While the direct synthesis of (2S)-2-amino-6,6-dimethylhept-4-ynoic acid using this specific method is not detailed in the provided sources, the general methodology is well-established for creating carbon-carbon bonds.
Copper(I)-mediated cross-coupling of amino acid-derived β-amido-alkylzinc iodides with acid chlorides is a viable method for creating new C-C bonds. researchgate.net This protocol often utilizes a THF-soluble copper salt like CuCN·2LiCl. researchgate.net Additionally, copper-catalyzed electrophilic amination of diorganozinc reagents has been developed, providing a route to secondary and tertiary amines. nih.gov These methods highlight the potential for using copper and organozinc reagents to build complex amino acid structures. organicreactions.orgd-nb.infonih.gov
The Sonogashira reaction is a robust and widely used cross-coupling reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper co-catalyst and is conducted under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org
In the context of amino acid synthesis, the Sonogashira reaction has been used to prepare alkynyl-substituted analogues. nih.gov For example, fluorescent benzotriazole-derived α-amino acids have been synthesized via a sequence involving a Sonogashira cross-coupling as a key step. nih.gov A one-pot, copper-free Sonogashira reaction has also been successfully applied to synthesize alkynyl-conjugated phenylalanine analogues from tyrosine. nih.gov This efficient strategy allows for rapid access to modified amino acids with unique photophysical properties. nih.gov The reaction conditions are often mild, using a base like triethylamine (B128534) in a suitable solvent. nih.govwikipedia.org More advanced protocols have even leveraged enzymatic bromination to install an aryl bromide handle on a peptide for subsequent Sonogashira coupling. acs.org
| Reaction | Catalyst System | Key Features | Reference |
| Sonogashira Coupling | Palladium and Copper Co-catalyst | Forms C-C bond between terminal alkyne and aryl/vinyl halide under mild conditions. | wikipedia.org |
| Copper-Free Sonogashira | Palladium Catalyst (e.g., XPhos Pd G2) | Avoids alkyne dimerization that can be caused by copper. Used in one-pot syntheses. | nih.gov |
| Enzymatic-Chemical Coupling | SrpI Brominase + Pd Catalyst | Regiospecific installation of an aryl bromide on a peptide for targeted Sonogashira coupling. | acs.org |
Asymmetric synthesis is crucial for producing enantiomerically pure amino acids. This is often achieved by using chiral auxiliaries, which temporarily attach to the molecule to direct the stereochemical outcome of a reaction before being removed.
One prominent approach involves the use of Ni(II) complexes of glycine Schiff bases. mdpi.com A recyclable chiral auxiliary is used to form the complex, which is then alkylated. Subsequent disassembly of the complex releases the desired chiral amino acid and allows for the recovery of the auxiliary. mdpi.com This method has been successfully applied to the large-scale synthesis of fluorinated amino acids. mdpi.com
Gold redox catalysis represents another advanced strategy. A facile asymmetric synthesis of α,α-disubstituted amino acid derivatives has been achieved using an oxazolidinone as a chiral auxiliary. acs.orgacs.org This method provides high stereoselectivity (d.r. >20:1, 99% ee) and allows for simple derivatization to afford modified peptides. acs.orgacs.org Chiral N-sulfinyl imines have also been employed as effective chiral auxiliaries in photoredox-mediated reactions to produce β-branched unnatural amino acids with excellent stereoselectivity. nih.gov
| Strategy | Metal/Catalyst | Chiral Moiety | Key Advantage | Reference |
| Metal Complex Alkylation | Ni(II) | Chiral Schiff Base Ligand | Recyclable auxiliary, suitable for large-scale synthesis. | mdpi.com |
| Gold Redox Catalysis | Gold(I)/Gold(III) | Oxazolidinone Auxiliary | High stereoselectivity and good functional group tolerance. | acs.orgacs.org |
| Photoredox Catalysis | Photoredox Catalyst | N-sulfinyl Imine | Uses ubiquitous alcohols as radical precursors under mild, redox-neutral conditions. | nih.gov |
Biosynthetic Pathways and Enzymatic Production of Alkynyl Amino Acids
While many alkynyl amino acids are synthetic, some are found in nature, produced by bacteria and fungi. nih.gov The biosynthesis of these compounds involves a series of unique enzymatic transformations.
Researchers have discovered a biosynthetic pathway that produces amino acids containing terminal alkynes. berkeley.edu In the bacterium Streptomyces cattleya, which produces the terminal alkyne-containing amino acid β-ethynylserine, the pathway begins with L-lysine. nih.govberkeley.edunih.gov A series of enzymes catalyzes an unusual reaction sequence that includes halogenation, oxidative C-C bond cleavage, and the formation of a triple bond, possibly through an allene (B1206475) intermediate. berkeley.edunih.gov This discovery challenged the previous assumption that such pathways would rely on fatty acid desaturase enzymes. nih.govberkeley.edu
The key enzymes in this pathway have been identified and characterized. google.comspringernature.com The process starts with the chlorination of L-lysine by a halogenase (BesD), followed by oxidation (BesC), and then an elimination reaction by a PLP-dependent enzyme (BesB) to form the terminal alkyne amino acid, L-propargylglycine. google.comspringernature.com This knowledge enables the potential for de novo cellular production of proteins and natural products labeled with alkyne groups. nih.gov Furthermore, cell-free systems have been developed to reconstitute this biosynthetic pathway, allowing for the in vitro production of these valuable unnatural amino acids. nih.gov
Elucidation of Natural Alkynyl Amino Acid Biosynthesis Pathways
The biological synthesis of amino acids containing a terminal alkyne is a relatively rare phenomenon in nature. For a long time, the enzymatic machinery capable of forging this high-energy carbon-carbon triple bond remained elusive. Seminal research into the soil bacterium Streptomyces cattleya, a known producer of the terminal alkyne-containing amino acid β-ethynylserine, led to the discovery and characterization of a unique biosynthetic pathway. chemistryviews.orgnih.gov This discovery has provided a blueprint for how organisms can generate such functionalities.
The pathway does not proceed through the conventional desaturation of fatty acids, a common strategy for forming internal alkynes. nih.gov Instead, it begins with the common proteinogenic amino acid, L-lysine. nih.gov Researchers identified a specific gene cluster (termed bes) encoding the enzymes responsible for this multi-step transformation. The pathway involves a series of remarkable enzymatic reactions that convert L-lysine into L-propargylglycine, a key intermediate, which is then further processed. nih.gov
The key steps in this pathway, starting from L-lysine to the first terminal alkyne product, are detailed below.
| Step | Intermediate Compound | Enzyme | Enzyme Function | Description |
| 1 | L-lysine | BesD | Halogenase | The pathway is initiated by the chlorination of L-lysine at the C4 position. |
| 2 | 4-Cl-L-lysine | BesC | Oxidase | An oxidative cleavage of the C-C bond occurs, removing a two-carbon unit and forming an alkene. |
| 3 | 4-Cl-allyl-L-glycine | BesB | PLP-dependent lyase | This crucial step involves the elimination of the chlorine atom to form the terminal alkyne, yielding L-propargylglycine. |
This table summarizes the initial stages of the first discovered biosynthetic pathway for a terminal alkyne amino acid, L-propargylglycine, from L-lysine.
This elucidated pathway represents the first genetically encodable route for producing terminal alkyne-containing amino acids in vivo. nih.gov The discovery opens up possibilities for metabolic engineering, allowing for the potential production of various alkynyl amino acids, including more complex structures like this compound, by engineering microbes with modified versions of these enzymes or by providing them with non-native precursor molecules.
Characterization of Enzymatic Mechanisms for Terminal Alkyne Formation in Amino Acid Side Chains
The formation of a terminal alkyne from a saturated carbon chain is an energetically demanding reaction. The characterization of the enzymes from the bes gene cluster in Streptomyces cattleya has provided profound insights into the biochemical strategies that nature employs to overcome this challenge. The process involves a sequence of specialized enzymes that prepare the substrate for the final, crucial alkyne-forming step.
Enzymatic Cascade for Alkyne Synthesis:
Halogenase (BesD): The pathway begins with a non-heme iron, α-ketoglutarate-dependent halogenase. This enzyme catalyzes the chlorination of the unactivated C4 carbon of L-lysine, creating 4-chloro-L-lysine. This halogenation is critical as it primes the molecule for subsequent reactions by introducing a good leaving group.
Oxidase (BesC): The next enzyme in the sequence is an oxidase that facilitates an oxidative carbon-carbon bond cleavage. This reaction transforms 4-chloro-L-lysine into 4-chloro-allyl-L-glycine, shortening the side chain and introducing a double bond.
PLP-Dependent Lyase (BesB): The final and most remarkable step is catalyzed by BesB, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. This enzyme orchestrates the elimination of the chlorine atom from 4-chloro-allyl-L-glycine to form the terminal alkyne of L-propargylglycine. The reaction is proposed to proceed through an allene intermediate. The use of a PLP-dependent enzyme for terminal alkyne formation represents a novel enzymatic mechanism distinct from previously known alkyne-forming desaturases.
The functions of these key enzymes are summarized in the table below.
| Enzyme | Cofactor/Dependency | Substrate | Product | Catalytic Function |
| BesD | Non-heme Fe(II), α-ketoglutarate | L-lysine | 4-Cl-L-lysine | Site-specific C-H halogenation |
| BesC | Fe(II) | 4-Cl-L-lysine | 4-Cl-allyl-L-glycine | Oxidative C-C bond cleavage |
| BesB | Pyridoxal Phosphate (PLP) | 4-Cl-allyl-L-glycine | L-propargylglycine | Dehydrohalogenation and alkyne formation |
This table details the characterized enzymes and their specific roles in the biosynthesis of the terminal alkyne moiety in L-propargylglycine.
Understanding these enzymatic mechanisms provides a toolbox for synthetic biology. By harnessing the power of these or engineered variants of these enzymes, it may be possible to design novel biosynthetic pathways for a wide array of UAAs that are difficult to produce through traditional chemical synthesis.
Reconstruction and Application of Cell-Free Biosynthesis Systems for Unnatural Amino Acid Production
While engineering metabolic pathways within living organisms is a powerful approach, it can be hindered by issues such as substrate transport across cell membranes, cytotoxicity of intermediates or products, and competing metabolic pathways. Cell-free biosynthesis systems have emerged as a robust alternative that circumvents these challenges.
A cell-free protein synthesis (CFPS) system utilizes cellular machinery—such as ribosomes, enzymes, and cofactors—in an in vitro environment, free from the constraints of a living cell. This "open" nature provides exceptional flexibility for producing complex biomolecules, including proteins containing UAAs.
Advantages of Cell-Free Systems for UAA Production:
No Cell Viability Constraint: Toxic substrates or products that would harm or kill living cells can be used.
Direct Access and Control: The reaction environment can be directly manipulated by adding or removing components, optimizing concentrations of substrates, and controlling reaction conditions.
High Purity: Without the complex metabolic network of a cell, there are fewer contaminating byproducts, simplifying downstream purification.
Rapid Prototyping: New pathways and enzymes can be tested quickly without the need for extensive genetic engineering of host organisms.
There are two main types of cell-free systems used for these applications:
| System Type | Description | Advantages | Disadvantages |
| Crude Extract-Based | Derived from lysed cells (e.g., E. coli), containing the entire complement of translational machinery. | Cost-effective, robust, and capable of high protein yields. | Less defined, contains nucleases and proteases that can degrade components. |
| PURE System | Reconstituted from individually purified components (Protein Synthesis Using Recombinant Elements). | Highly defined, minimal undesirable side reactions, precise control. | Significantly more expensive to prepare and may have lower yields than crude extracts. |
This table compares the two primary types of cell-free systems used for unnatural amino acid incorporation and biosynthesis.
In the context of producing this compound, a cell-free system could be reconstructed by combining a suitable starting substrate with the purified enzymes of a natural or engineered biosynthetic pathway. For instance, the enzymes from the bes cluster could be added to a cell-free reaction containing a custom precursor analogous to L-lysine but featuring the 6,6-dimethylheptanoyl backbone. This approach would allow for the targeted synthesis of the desired UAA without the need to engineer a microbe to produce or import the specific precursor, representing a powerful and flexible platform for the production of novel, structurally complex amino acids.
Incorporation and Integration of 2s 2 Amino 6,6 Dimethylhept 4 Ynoic Acid into Peptides and Proteins
Peptide Synthesis Methodologies
The synthesis of peptides containing non-canonical amino acids like (2S)-2-amino-6,6-dimethylhept-4-ynoic acid can be accomplished through well-established chemical synthesis techniques. The choice between solid-phase and solution-phase synthesis depends on the desired peptide length, scale, and purification strategy.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptides in a stepwise fashion on a solid support. youtube.com The incorporation of this compound into a peptide sequence using SPPS is straightforward, typically employing the standard Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. The commercially available Fmoc-(2S)-2-amino-6,6-dimethylhept-4-ynoic acid can be used directly in the synthesis cycle. cusabio.com
The general process begins with the C-terminal amino acid attached to a solid resin. peptide.com The synthesis cycle for each subsequent amino acid, including the alkynyl residue, involves two key steps:
Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain is removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edu
Coupling: The free carboxyl group of the incoming Fmoc-(2S)-2-amino-6,6-dimethylhept-4-ynoic acid is activated using a coupling reagent. The activated amino acid is then added to the resin, forming a new peptide bond with the deprotected N-terminus of the peptide chain. nih.gov
This cycle of deprotection, washing, coupling, and washing is repeated until the desired peptide sequence is complete. peptide.comcsic.es Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.gov
Table 1: Key Steps and Reagents in Fmoc-SPPS for Incorporating this compound
| Step | Purpose | Typical Reagents |
|---|---|---|
| Resin Swelling | Prepares the resin for synthesis by solvating the polymer chains. | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Fmoc Deprotection | Removes the N-terminal Fmoc group to expose a free amine for coupling. | 20% Piperidine in DMF |
| Amino Acid Activation/Coupling | Activates the carboxylic acid of the incoming amino acid and facilitates peptide bond formation. | HCTU, TBTU, or HATU with a base like DIEA |
| Washing | Removes excess reagents and byproducts after deprotection and coupling steps. | DMF, DCM |
| Cleavage and Deprotection | Releases the completed peptide from the resin and removes side-chain protecting groups. | Trifluoroacetic acid (TFA)-based cocktails |
Solution-phase peptide synthesis involves the coupling of amino acids or peptide fragments in a homogenous solution. While often more labor-intensive than SPPS due to the need for purification after each step, it is highly scalable for large-scale production. nih.gov
Incorporating this compound via this method requires the use of appropriate N-terminal protecting groups, such as Boc (tert-butyloxycarbonyl) or Z (benzyloxycarbonyl), which are stable during the coupling reaction but can be removed selectively. youtube.com The coupling process itself is similar to SPPS, where a coupling reagent activates the carboxyl group of one amino acid to react with the amino group of another. nih.gov Purification between steps is typically achieved by extraction or crystallization, which can be challenging but avoids the use of expensive resins and large volumes of solvents associated with SPPS on an industrial scale. nih.gov
Linear peptides often suffer from poor metabolic stability and low binding affinity due to their conformational flexibility. Constraining a peptide's structure, for instance through cyclization or stapling, can pre-organize it into its bioactive conformation, leading to enhanced properties. mdpi.comscispace.com The alkyne functionality of this compound is an ideal chemical handle for creating such constrained architectures.
One of the most powerful methods for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. By incorporating both this compound and an amino acid with an azide-containing side chain (e.g., azidolysine) into a peptide sequence, an intramolecular cyclization or "staple" can be formed via a stable triazole linkage. This approach allows for precise control over the peptide's secondary structure, such as stabilizing an α-helix. nih.gov
Table 2: Comparison of Peptide Constraining Strategies Utilizing an Alkynyl Amino Acid
| Strategy | Description | Key Features |
|---|---|---|
| Head-to-Tail Cyclization | The N-terminus is linked to the C-terminus. The alkyne side chain remains available for further modification. | Standard macrolactamization techniques. |
| Side-Chain Cyclization | The alkyne side chain is linked to another reactive side chain (e.g., an azide) within the peptide. | Forms a stable, covalent triazole bridge via CuAAC reaction. |
| Peptide Stapling | An intramolecular cross-link is introduced between two amino acid side chains to stabilize a secondary structure like an α-helix. nih.gov | The alkyne can be reacted with a di-azide linker or another azide-bearing residue to form the staple. |
Genetic Code Expansion for Site-Specific Protein Incorporation
Genetic code expansion enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins during translation in living cells. nih.gov This powerful technique allows for the production of recombinant proteins with precisely placed chemical functionalities, such as the alkyne group of this compound.
The core of genetic code expansion is an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov This pair functions independently of the host cell's own synthetases and tRNAs. The orthogonal synthetase is engineered to exclusively recognize and attach the desired ncAA (in this case, this compound) to its cognate orthogonal tRNA. nih.gov The orthogonal tRNA is designed to recognize a unique codon, typically a nonsense or "stop" codon like the amber codon (UAG), that has been introduced into the gene of the target protein at the desired site of incorporation. nih.gov
The development process involves:
Selection of a Candidate Pair: An aaRS/tRNA pair is chosen from an organism evolutionarily distant from the expression host (e.g., an archaeal pair for use in E. coli).
Engineering the Synthetase: The active site of the synthetase is mutated through directed evolution and screening or selection methods. This process tailors the enzyme's substrate specificity, enabling it to recognize the unique side chain of the target ncAA while discriminating against all endogenous amino acids.
Validation of Orthogonality: The final pair is tested to ensure the synthetase does not charge any endogenous tRNAs and the tRNA is not recognized by any endogenous synthetases. nih.gov
Once an efficient and orthogonal aaRS/tRNA pair for this compound is developed, it can be used for site-specific incorporation into a target protein. researchgate.net The methodology involves introducing three components into a host expression system like E. coli:
A plasmid encoding the engineered orthogonal aminoacyl-tRNA synthetase.
A plasmid encoding the cognate orthogonal tRNA.
A plasmid encoding the target protein, where the gene has been mutated to include an amber (UAG) codon at the specific site desired for incorporation.
The host cells are then grown in a culture medium supplemented with this compound. Inside the cell, the engineered synthetase charges the orthogonal tRNA with the alkynyl amino acid. When the ribosome encounters the UAG codon during translation of the target mRNA, the charged orthogonal tRNA delivers this compound, allowing protein synthesis to continue and yielding a full-length protein containing the ncAA at the specified position. nih.gov
Table 3: Components for Site-Specific Incorporation via Genetic Code Expansion
| Component | Function |
|---|---|
| Host Organism | Typically E. coli; provides the machinery for transcription and translation. |
| Target Gene | Gene of the protein of interest, modified with a nonsense codon (e.g., UAG) at the desired incorporation site. |
| Orthogonal aaRS | Engineered enzyme that specifically recognizes and activates this compound. |
| Orthogonal tRNA | tRNA that is exclusively charged by the orthogonal aaRS and recognizes the nonsense codon. |
| Exogenous ncAA | This compound, supplied in the cell culture medium. |
Bioorthogonal Applications and Functionalization in Chemical Biology
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Protein and Peptide Modification
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and specific method for the modification of proteins and peptides. The incorporation of (2S)-2-amino-6,6-dimethylhept-4-ynoic acid into these biomolecules introduces a reactive alkyne handle. This allows for the covalent attachment of a wide array of azide-containing molecules, including reporter tags, crosslinkers, and therapeutic agents. The tert-butyl group adjacent to the alkyne in this compound offers a degree of steric hindrance that can influence the kinetics and accessibility of the CuAAC reaction, a factor that researchers can leverage for controlled bioconjugation.
| Feature | Description |
| Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reactants | Alkyne (from this compound) and an azide-modified molecule |
| Catalyst | Copper(I) |
| Product | Stable triazole linkage |
| Application | Site-specific modification of proteins and peptides |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Bioconjugation in Complex Biological Systems
A significant advantage of utilizing strained alkynes in bioorthogonal chemistry is the ability to perform azide-alkyne cycloadditions without the need for a cytotoxic copper catalyst. While this compound itself is a linear alkyne, its derivatives can be incorporated into strained cyclic systems. These strained alkynes, when introduced into proteins and peptides, can react spontaneously with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This catalyst-free approach is particularly valuable for applications in living cells and organisms where the presence of copper can be detrimental. The unique substitution pattern of the heptynoic acid derivative can influence the strain and reactivity of the resulting cycloalkyne, offering opportunities to fine-tune the kinetics of the SPAAC reaction for specific biological contexts.
Bioconjugation Strategies for Advanced Labeling and Imaging
The alkyne functionality of this compound serves as a versatile platform for a multitude of bioconjugation strategies, enabling advanced labeling and imaging of biomolecules.
Covalent Attachment to Fluorescent Probes and Organic Dyes
By incorporating this compound into a protein of interest, researchers can introduce a specific site for the attachment of fluorescent probes and organic dyes that have been functionalized with an azide (B81097) group. This allows for the precise labeling of proteins for visualization by fluorescence microscopy and other imaging techniques, providing insights into protein localization, trafficking, and dynamics within cells.
Chelation and Linking with Radioactive Tracers for Imaging
For in vivo imaging modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), proteins can be labeled with radioactive tracers. This compound facilitates this by enabling the attachment of azide-modified chelating agents. These agents can then sequester a radiometal, allowing the labeled protein to be tracked within a living organism.
Conjugation with Antibodies and Complex Biomacromolecules for Targeted Delivery
The specific and stable linkage formed through click chemistry with this compound is instrumental in the construction of complex biomacromolecular conjugates. For instance, it can be used to attach therapeutic payloads to antibodies, creating antibody-drug conjugates (ADCs) that can specifically target and kill cancer cells. This approach enhances the therapeutic index of cytotoxic drugs by directing them to the site of disease.
| Bioconjugation Application | Attached Moiety | Purpose |
| Fluorescent Labeling | Fluorescent Probes / Organic Dyes | Protein visualization and tracking |
| Radiolabeling | Radioactive Tracers via Chelators | In vivo imaging (PET, SPECT) |
| Targeted Delivery | Antibodies / Biomacromolecules | Creation of Antibody-Drug Conjugates (ADCs) |
Proximity-Enabled Chemical Cross-Linking for Elucidating Protein-Protein Interactions
Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to cell biology. Proximity-enabled chemical cross-linking is a powerful technique to capture these interactions. By incorporating this compound into a "bait" protein, and an azide-functionalized photo-activatable cross-linker, researchers can initiate a covalent linkage with a nearby "prey" protein upon photo-irradiation. The unique structure of the amino acid can influence the reach and efficiency of the cross-linking reaction. Subsequent analysis by mass spectrometry can then identify the interacting partners, providing a snapshot of the protein interactome in its native environment.
Despite a comprehensive search for scientific literature, there is currently no publicly available research detailing the specific role of This compound in quantitative proteomics and biomolecule target identification.
While the principles of bioorthogonal chemistry, including the use of amino acids with reactive groups like alkynes for metabolic labeling and subsequent "click" chemistry, are well-established in the field of chemical biology, specific applications and research findings for this particular compound are not documented in the accessible scientific literature.
Techniques such as activity-based protein profiling (ABPP) and other quantitative proteomics strategies frequently utilize amino acid analogues to probe protein function and identify new biomolecular targets. These methods often involve the metabolic incorporation of an amino acid bearing a bioorthogonal handle (such as an alkyne or azide) into proteins. This is followed by the selective chemical ligation to a reporter tag, enabling enrichment and identification of the labeled proteins by mass spectrometry.
However, the application and detailed research findings for "this compound" within this context have not been reported. Therefore, no data tables or specific research findings on its use in quantitative proteomics or for the identification of biomolecule targets can be provided at this time.
Exploration in Medicinal Chemistry and Rational Drug Discovery
Design and Synthesis of Pseudopeptides and Peptidomimetics Incorporating Alkynyl Amino Acids
Information regarding the incorporation of (2S)-2-amino-6,6-dimethylhept-4-ynoic acid into pseudopeptide or peptidomimetic scaffolds is not available.
Utilization as Structural Probes for Mapping Enzyme Active Sites and Ligand Binding Domains
There is no available research detailing the use of this compound as a molecular probe to investigate enzyme active sites or ligand binding interactions.
Impact on Rational Drug Design, including Modulation of Bioactivity and Pharmacokinetics
The specific impact of integrating this compound into drug candidates to modulate their biological activity or pharmacokinetic properties has not been documented in the available literature.
Engineering of Novel Biocatalysts and Enzymes with Altered or Enhanced Functionality
There are no published studies on the use of this compound in the engineering of new biocatalysts or enzymes.
Advanced Methodologies and Future Research Trajectories
High-Throughput Screening Platforms in Chemical Biology and Drug Discovery Utilizing Alkynyl Amino Acids
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. nih.gov The incorporation of alkynyl amino acids, such as (2S)-2-amino-6,6-dimethylhept-4-ynoic acid, into HTS platforms offers a versatile handle for identifying and characterizing novel therapeutic leads. The alkyne functional group is relatively rare in biological systems, providing a bioorthogonal target for highly specific chemical modifications.
One application of alkynyl amino acids in HTS is in the screening of one-bead-one-compound (OBOC) libraries. nih.gov In this approach, vast libraries of peptides or other small molecules can be synthesized on beads, with each bead displaying a unique compound. By incorporating an alkynyl amino acid into the library members, researchers can utilize "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach fluorescent probes or affinity tags to the beads that bind to a specific biological target. peptide.com This allows for the rapid identification and isolation of hit compounds from millions of possibilities. nih.gov
Furthermore, HTS assays can be designed to identify inhibitors of specific enzymes, such as aminoacyl-tRNA synthetases (ARSs), which are essential for protein synthesis and are implicated in various diseases. nih.govresearchgate.net Libraries of compounds containing alkynyl amino acids could be screened for their ability to block the activity of these enzymes, with the alkyne group serving as a reporter for binding or inhibition.
| HTS Application | Role of Alkynyl Amino Acid | Potential Advantages |
| One-Bead-One-Compound (OBOC) Library Screening | Provides a bioorthogonal handle for hit identification. | High specificity and efficiency in labeling, compatibility with diverse molecular scaffolds. |
| Enzyme Inhibitor Screening (e.g., for ARSs) | Acts as a probe to detect binding or inhibition. | Enables the development of novel assays for challenging drug targets. |
| Fragment-Based Drug Discovery | Serves as a reactive partner for fragment linking. | Facilitates the assembly of high-affinity ligands from low-affinity fragments. |
Investigational In Vivo Applications of Genetically Encoded Alkynyl Amino Acids
The ability to genetically encode unnatural amino acids (UAAs) into proteins in living organisms has opened up new frontiers in our understanding of biological processes. This is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon, such as the amber codon (UAG), and inserts the UAA at a specific site in a protein of interest. nih.govspringernature.com
Alkynyl amino acids have been successfully incorporated into proteins in both bacteria and mammalian cells, enabling a range of in vivo applications. acs.org A primary use is for the bioorthogonal labeling of proteins to study their localization, trafficking, and interactions within a living cell. nih.govnih.gov Once the alkynyl amino acid is incorporated into a target protein, a fluorescent probe or other reporter molecule bearing a complementary azide (B81097) group can be introduced. The subsequent "click" reaction allows for the specific visualization of the protein of interest without perturbing the cellular environment. maxplanckneuroscience.org
This technology has significant potential for in vivo imaging in whole organisms. For instance, proteins tagged with alkynyl amino acids could be labeled with probes that are detectable by advanced imaging modalities, allowing for the non-invasive tracking of proteins in real-time in animal models of disease. nih.gov This could provide invaluable insights into disease progression and the mechanism of action of therapeutic agents.
Emerging Roles in Advanced Materials Science and the Creation of Functional Biomaterials
The unique properties of amino acids are being harnessed to create a new generation of functional biomaterials with applications in tissue engineering, drug delivery, and regenerative medicine. researchgate.netnih.govd-nb.info The incorporation of alkynyl amino acids into these materials provides a chemical handle for cross-linking, functionalization, and the development of "smart" materials that can respond to specific stimuli.
Polymers containing amino acids can be designed to be biodegradable and biocompatible. nih.gov By incorporating alkynyl amino acids into the polymer backbone, it is possible to create materials that can be cross-linked through bioorthogonal reactions, such as thiol-yne chemistry. acs.org This allows for the formation of hydrogels and other scaffolds with tunable mechanical properties that can mimic the extracellular matrix. acs.orgreading.ac.uk
Furthermore, the self-assembly of amino acid derivatives is a powerful strategy for the bottom-up fabrication of nanomaterials. nih.govnih.gov Alkynyl amino acids can be designed to self-assemble into well-defined nanostructures, such as nanofibers and nanotubes. The alkyne groups within these structures can then be used to attach bioactive molecules, such as growth factors or targeting ligands, to create functional biomaterials for specific biomedical applications. The development of alkyne-functionalized polymers, such as alkyne-capped poly-L-Glutamic acid, further expands the toolbox for creating such advanced materials. nanosoftpolymers.com These materials hold promise for creating scaffolds that can support cell growth and tissue regeneration, as well as for the development of sophisticated drug delivery systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-2-amino-6,6-dimethylhept-4-ynoic acid, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : The compound’s synthesis likely involves stereoselective strategies, such as multi-component reactions (e.g., Ugi reaction) or asymmetric catalysis. For example, highlights a stereoselective Ugi reaction using bicyclic amino acids, where methanol as a solvent and controlled stoichiometry minimized diastereomer formation . Post-synthesis, chiral HPLC or capillary electrophoresis should validate enantiomeric excess (≥98%). Polarimetry and NMR (e.g., NOESY for spatial conformation) further confirm stereochemical integrity.
Q. How can the conformational stability of this compound be analyzed under varying experimental conditions?
- Methodological Answer : Steric and electronic effects from the dimethylhept-4-ynoic backbone influence conformational stability. Computational modeling (e.g., DFT calculations) predicts preferred conformers, while X-ray crystallography resolves solid-state structures. emphasizes steric clashes in β-amino acid analogs, where bulky substituents (e.g., dimethyl groups) require optimized packing to stabilize hydrophobic cores . Dynamic NMR at different temperatures can assess rotational barriers in solution.
Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups and structural motifs?
- Methodological Answer :
- FT-IR : Identify alkyne (C≡C stretch ~2100 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) groups.
- NMR : ¹H/¹³C NMR distinguishes methyl groups (δ ~1.0-1.5 ppm) and alkyne protons (if terminal). 2D NMR (HSQC, HMBC) confirms connectivity.
- HRMS : Exact mass analysis validates molecular formula (e.g., C₉H₁₅NO₂).
- X-ray crystallography : Resolves absolute configuration and bond angles (critical for stereochemical validation) .
Advanced Research Questions
Q. How does this compound participate in stereoselective multi-component reactions, and what mechanistic insights are available?
- Methodological Answer : The compound’s rigid bicyclic structure (if applicable) and alkyne moiety may act as a steric director in reactions like Ugi or Passerini. details a Ugi reaction mechanism where the amino acid’s stereochemistry dictates diastereoselectivity via transition-state alignment . Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (¹³C, ¹⁵N) can trace reaction pathways.
Q. How should researchers address contradictions in pharmacological data (e.g., conflicting receptor binding affinities) involving this compound?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, buffer conditions). Systematic reviews ( ) and meta-analyses reconcile discrepancies by standardizing protocols . recommends open-data practices to validate reproducibility, while iterative analysis ( ) identifies confounding variables (e.g., solvent polarity affecting solubility) .
Q. What computational strategies optimize the compound’s pharmacokinetic properties while retaining its stereochemical integrity?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME predict logP, bioavailability, and metabolic stability. The dimethyl group may enhance lipophilicity but reduce solubility.
- Molecular docking : Simulate interactions with target proteins (e.g., enzymes, receptors) to prioritize derivatives with balanced steric and electronic profiles.
- MD simulations : Assess conformational flexibility in biological matrices (e.g., membrane permeability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
